(3-Fluoropyridin-4-YL)methanol
Overview
Description
“(3-Fluoropyridin-4-YL)methanol” is a key building block in organic synthesis that has high potential in various fields of research and industry. It has the empirical formula C6H6FNO and a molecular weight of 127.12 .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as “(3-Fluoropyridin-4-YL)methanol”, is a topic of interest in recent literature . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . For instance, 3,4-Difluoropyridine can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF .Molecular Structure Analysis
The molecular structure of “(3-Fluoropyridin-4-YL)methanol” can be represented by the SMILES stringFC(C=NC=C1)=C1CO
. The InChI representation is 1S/C6H6FNO/c7-6-3-8-2-1-5(6)4-9/h1-3,9H,4H2
. Physical And Chemical Properties Analysis
“(3-Fluoropyridin-4-YL)methanol” is a solid at room temperature . The exact boiling point, melting point, and density are not specified in the search results.Scientific Research Applications
Biopharma Production
The compound’s role in biopharma production is significant, as it can be used to synthesize intermediates that are crucial for the production of biologically active molecules. Its application in this field is driven by the ongoing demand for more effective and targeted therapeutic agents.
Each of these applications leverages the unique chemical structure of (3-Fluoropyridin-4-yl)methanol , particularly its fluorine atom, which imparts distinct physical and chemical properties that are highly valued across different fields of scientific research .
Safety And Hazards
properties
IUPAC Name |
(3-fluoropyridin-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c7-6-3-8-2-1-5(6)4-9/h1-3,9H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGCNYCNQMSEKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678181 | |
Record name | (3-Fluoropyridin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoropyridin-4-YL)methanol | |
CAS RN |
870063-60-8 | |
Record name | (3-Fluoropyridin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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